1-(2-phenylpropan-2-yl)piperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPP hydrochloride typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production of PPP hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain a crystalline solid with high purity .
Chemical Reactions Analysis
Types of Reactions: PPP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
PPP hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential effects on the central nervous system, although it is not approved for medical use.
Industry: Utilized in the development of forensic tools and techniques for the detection of designer drugs.
Mechanism of Action
The mechanism of action of PPP hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened alertness, euphoria, and increased energy levels . The compound targets the dopamine and norepinephrine transporters, disrupting their normal function and enhancing neurotransmitter activity .
Comparison with Similar Compounds
PPP hydrochloride shares structural similarities with other compounds in the cathinone class, such as:
Methylenedioxypyrovalerone (MDPV): Both compounds have a methylenedioxy group attached to the aromatic ring.
Alpha-Pyrrolidinopentiophenone (α-PVP): Similar in structure but differs in the length of the alkyl chain.
2-Methyl-α-Pyrrolidinopropiophenone: A methylated derivative of PPP hydrochloride.
Uniqueness: PPP hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit the reuptake of dopamine and norepinephrine makes it a potent stimulant, distinguishing it from other compounds in the same class .
Properties
IUPAC Name |
1-(2-phenylpropan-2-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15;/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJVYVJEDNFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175983 | |
Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21602-56-2 | |
Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021602562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(alpha,alpha-dimethylbenzyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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